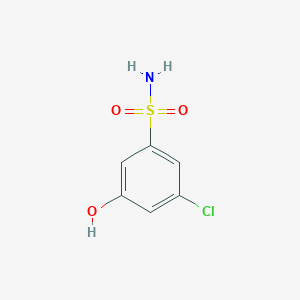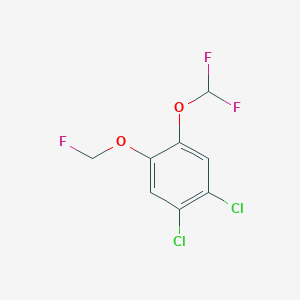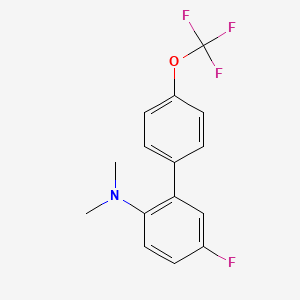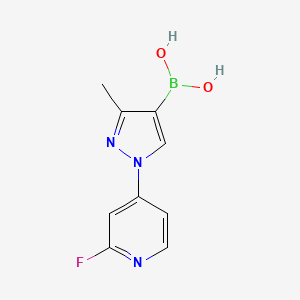
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluoropyridine and pyrazole moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoropyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution at the fluoropyridine ring can produce a variety of substituted pyridines .
科学的研究の応用
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
作用機序
The mechanism of action of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluoropyridine and pyrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound features a fluorinated biphenyl structure and has applications in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their activity against various biological targets, including kinases.
Uniqueness
What sets (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid apart is its unique combination of fluoropyridine and pyrazole moieties, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery and development.
特性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC名 |
[1-(2-fluoropyridin-4-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-8(10(15)16)5-14(13-6)7-2-3-12-9(11)4-7/h2-5,15-16H,1H3 |
InChIキー |
GPFWCTPXQOUWCN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C)C2=CC(=NC=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


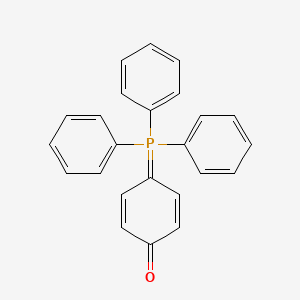
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
![11H-Phenanthro[2,3-b]thiopyran-7,12-dione](/img/structure/B14066880.png)
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)


